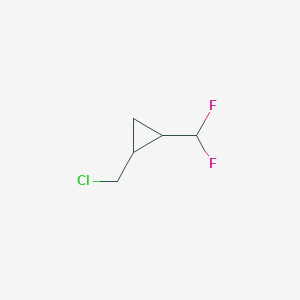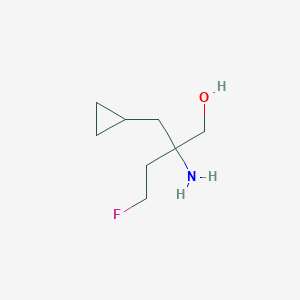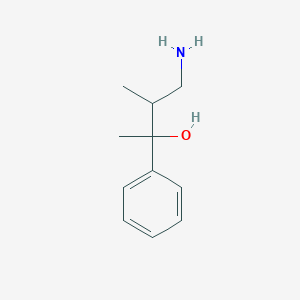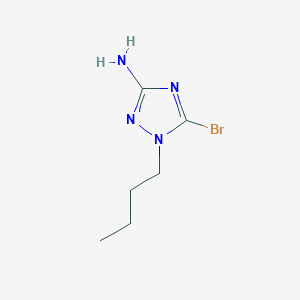
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C6H11BrN4 It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-butyl-1H-1,2,4-triazol-3-amine. One common method includes the reaction of 1-butyl-1H-1,2,4-triazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, and the reaction conditions would be optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new triazole derivative with an amine group replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antifungal, or anticancer properties.
Agriculture: It can be used in the development of agrochemicals such as herbicides or fungicides.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-1,2,4-triazol-3-amine: Similar in structure but lacks the butyl group.
1-Butyl-1H-1,2,4-triazol-3-amine: Similar but lacks the bromine atom.
5-Chloro-1-butyl-1H-1,2,4-triazol-3-amine: Similar but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical properties. The bromine atom makes it more reactive in substitution reactions, while the butyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.
Eigenschaften
Molekularformel |
C6H11BrN4 |
|---|---|
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
5-bromo-1-butyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11BrN4/c1-2-3-4-11-5(7)9-6(8)10-11/h2-4H2,1H3,(H2,8,10) |
InChI-Schlüssel |
RBCNSTNDPFGWDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=NC(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


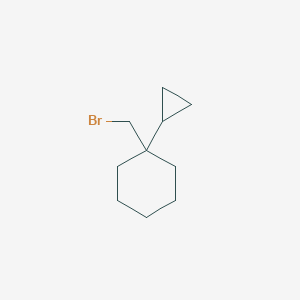
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
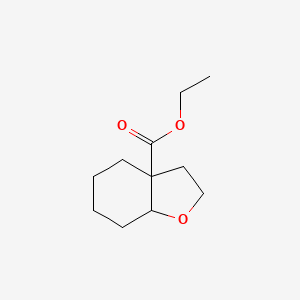
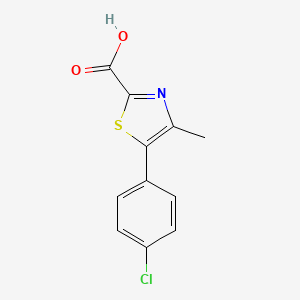
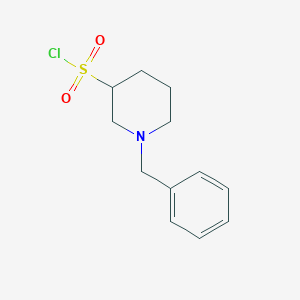
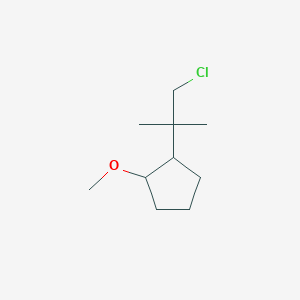


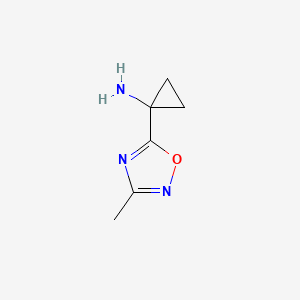
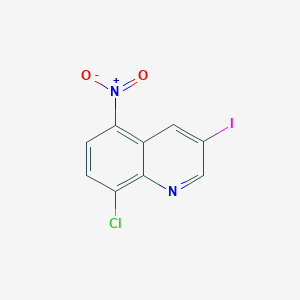
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
